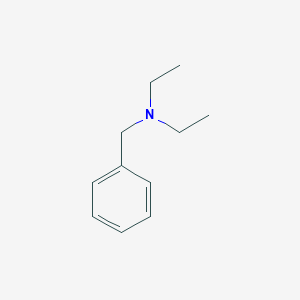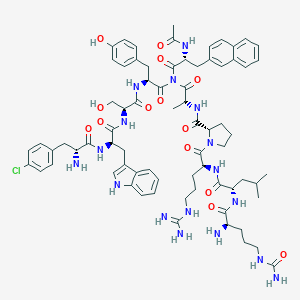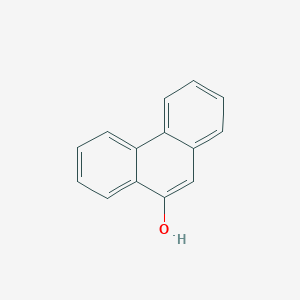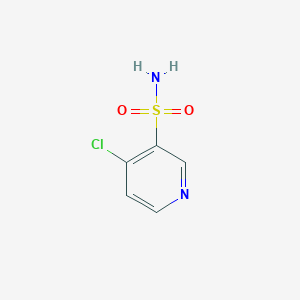
4-Hexyldecan-1-ol
Vue d'ensemble
Description
4-Hexyldecan-1-ol, also known as 2-Hexyl-1-decanol, is an organic compound with the molecular formula C₁₆H₃₄O. It is a long-chain alcohol that is often used in various industrial and scientific applications due to its unique properties. This compound is a branched alcohol and is known for its role in the formulation of cosmetics, lubricants, and other chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hexyldecan-1-ol can be synthesized through several methods, including the Guerbet reaction, which involves the condensation of alcohols to form higher molecular weight alcohols. This reaction typically requires a catalyst such as copper or nickel and is carried out under high temperatures and pressures. The general reaction scheme is as follows:
[ 2 \text{R-CH}_2\text{OH} \rightarrow \text{R-CH}_2\text{CH(OH)-R} \rightarrow \text{R-CH}_2\text{CH}_2\text{OH} + \text{H}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors and advanced separation techniques to ensure high purity and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexyldecan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base.
Major Products Formed
Oxidation: Hexyldecanoic acid.
Reduction: Hexyldecane.
Substitution: Hexyldecyl chloride
Applications De Recherche Scientifique
4-Hexyldecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of membrane dynamics and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient and stabilizing properties
Mécanisme D'action
The mechanism of action of 4-Hexyldecan-1-ol involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require controlled release of active ingredients. Additionally, it can interact with proteins, potentially altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Octyl-1-dodecanol
- 2-Butyl-1-octanol
- 2-Ethyl-1-hexanol
- 2-Decyl-1-tetradecanol
Uniqueness
Compared to similar compounds, 4-Hexyldecan-1-ol has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as an emulsifier and stabilizer in various formulations. Its branched structure also contributes to its lower melting point and higher solubility in organic solvents, which can be advantageous in specific applications .
Propriétés
IUPAC Name |
4-hexyldecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-12-16(14-11-15-17)13-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFBHTNKSWPVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)









